N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
“N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide” is a synthetic organic compound that belongs to the class of nicotinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide” typically involves multiple steps:
Formation of the pyrimidin-2-yloxy group: This can be achieved by reacting a pyrimidine derivative with an appropriate alkoxide.
Cyclohexylation: The pyrimidin-2-yloxy group is then attached to a cyclohexane ring through a nucleophilic substitution reaction.
Nicotinamide formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl ring or the pyrimidine moiety.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, it could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Industrially, it might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for “N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to the observed effects. For example, it might inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog with known biological activities.
Trifluoromethylated compounds: These often exhibit enhanced metabolic stability and bioavailability.
Pyrimidine derivatives: Known for their roles in DNA synthesis and as therapeutic agents.
Uniqueness
The uniqueness of “N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide” lies in its specific combination of functional groups, which could confer unique biological activities and chemical properties not seen in other compounds.
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)14-7-2-11(10-23-14)15(25)24-12-3-5-13(6-4-12)26-16-21-8-1-9-22-16/h1-2,7-10,12-13H,3-6H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDDTLXCNCUVLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)OC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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